(S)-ar-Himachalene
Overview
Description
(S)-ar-Himachalene is a sesquiterpenic hydrocarbon, specifically a derivative of himachalene, which is found in the essential oil of Atlas cedar (Cedrus atlantica). This compound is valued in perfumery and is also a component of the male-produced pheromone of the flea beetle Aphthona flava . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-ar-Himachalene can be synthesized through the catalytic dehydrogenation of a mixture of α-, β-, and γ-himachalene using Raney nickel as a catalyst. This reaction is carried out at a temperature of 250°C for five days, resulting in a high yield of arhimachalene . Another method involves the Friedel-Craft acylation of arhimachalene at 100°C, producing a mixture of compounds with different skeletons .
Industrial Production Methods
The industrial production of arhimachalene typically involves the extraction of essential oils from Atlas cedar, followed by the catalytic dehydrogenation process mentioned above. This method is efficient and yields a high purity of arhimachalene, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-ar-Himachalene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides.
Reduction: The compound can be reduced to form different derivatives.
Substitution: This compound can undergo substitution reactions, such as the Friedel-Craft acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Raney nickel is often used as a catalyst for reduction reactions.
Substitution: Acid chlorides are commonly used in Friedel-Craft acylation reactions.
Major Products Formed
Oxidation: Hydroperoxides.
Reduction: Various reduced derivatives of arhimachalene.
Substitution: Acyl-arhimachalene and other substituted derivatives.
Scientific Research Applications
(S)-ar-Himachalene has a wide range of applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of various fragrances and pharmaceutical compounds.
Biology: Studied for its role as a pheromone component in insects.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of perfumes and other scented products.
Mechanism of Action
The mechanism of action of arhimachalene involves its interaction with specific molecular targets and pathways. For instance, as a pheromone component, it binds to receptors in the olfactory system of insects, triggering specific behavioral responses . In chemical reactions, its unique structure allows it to undergo various transformations, leading to the formation of different products.
Comparison with Similar Compounds
(S)-ar-Himachalene is similar to other sesquiterpenes such as α-himachalene, β-himachalene, and γ-himachalene. it is unique due to its specific structure and properties. Unlike its isomers, arhimachalene is valued in perfumery and as a pheromone component .
List of Similar Compounds
- α-Himachalene
- β-Himachalene
- γ-Himachalene
This compound stands out due to its distinct chemical behavior and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(9S)-3,5,5,9-tetramethyl-6,7,8,9-tetrahydrobenzo[7]annulene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-7-8-13-12(2)6-5-9-15(3,4)14(13)10-11/h7-8,10,12H,5-6,9H2,1-4H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHWULAZACSXEV-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2=C1C=CC(=C2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(C2=C1C=CC(=C2)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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